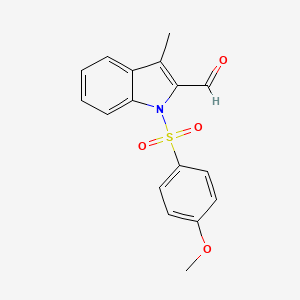

1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde

Description

Properties

CAS No. |

88939-66-6 |

|---|---|

Molecular Formula |

C17H15NO4S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-3-methylindole-2-carbaldehyde |

InChI |

InChI=1S/C17H15NO4S/c1-12-15-5-3-4-6-16(15)18(17(12)11-19)23(20,21)14-9-7-13(22-2)8-10-14/h3-11H,1-2H3 |

InChI Key |

GFTJEINPKINEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)OC)C=O |

Origin of Product |

United States |

Preparation Methods

The compound 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde combines several functional groups: an indole core, a sulfonyl group attached to a 4-methoxyphenyl moiety, a methyl substituent at the 3-position of the indole, and an aldehyde group at the 2-position. The synthetic challenge lies in the selective introduction of these groups without undesired side reactions, especially the formylation at the 2-position of the indole ring, which is less common than the 3-position formylation.

General Synthetic Strategy

The synthesis generally follows these key steps:

- Formation of the indole core with a 3-methyl substituent

- Introduction of the 4-methoxyphenylsulfonyl group at the nitrogen (N-1) of the indole

- Selective formylation at the 2-position of the indole ring

Each step requires careful control of reaction conditions, reagents, and purification methods to achieve high yield and purity.

Detailed Preparation Methods

Synthesis of 3-Methylindole Precursor

The 3-methylindole nucleus can be synthesized by classical Fischer indole synthesis or by modification of commercially available indole derivatives. The methyl group at the 3-position is introduced either by starting from 3-methylindole or by alkylation of indole at the 3-position under controlled conditions.

N-Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The N-1 position of the 3-methylindole is sulfonylated using 4-methoxybenzenesulfonyl chloride under basic conditions. Typical conditions involve:

- Reagents: 4-methoxybenzenesulfonyl chloride, base (e.g., triethylamine or pyridine)

- Solvent: Dichloromethane or similar aprotic solvent

- Temperature: 0°C to room temperature

- Procedure: The sulfonyl chloride is added dropwise to a stirred solution of 3-methylindole and base, maintaining low temperature to avoid side reactions. The reaction mixture is then stirred until completion, monitored by TLC.

This step yields 1-((4-methoxyphenyl)sulfonyl)-3-methylindole.

Formylation at the 2-Position of the Indole Ring

Formylation at the 2-position is less straightforward than at the 3-position. Two main methods are reported:

Method A: Oxidation of 2-(Hydroxymethyl)indole Intermediate

- Step 1: Synthesis of 2-(hydroxymethyl)-1-((4-methoxyphenyl)sulfonyl)-3-methylindole by reduction of the corresponding 2-carboxylate ester with lithium aluminum hydride (LiAlH4).

- Step 2: Oxidation of the 2-(hydroxymethyl) intermediate to the aldehyde using activated manganese dioxide (MnO2) in dichloromethane at room temperature over 20-30 hours.

- Workup: Filtration to remove MnO2, evaporation of solvent, and crystallization of the aldehyde product.

This method provides good yields and purity of the 2-carbaldehyde derivative.

Method B: Direct Formylation via Vilsmeier-Haack Reaction

- Reagents: POCl3 and DMF (Vilsmeier reagent)

- Procedure: The N-sulfonylated 3-methylindole is treated with the Vilsmeier reagent under controlled temperature (0°C to room temperature) to introduce the formyl group at the 2-position.

- Workup: Quenching with water, extraction, and purification by chromatography.

This method is efficient but requires careful control to avoid formylation at undesired positions or decomposition.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Methylindole synthesis | Fischer indole synthesis or alkylation | 3-Methylindole precursor |

| 2 | N-Sulfonylation | 4-Methoxybenzenesulfonyl chloride, base, DCM, 0°C to RT | 1-((4-Methoxyphenyl)sulfonyl)-3-methylindole |

| 3a | Reduction | LiAlH4 in dry ether | 2-(Hydroxymethyl) intermediate |

| 3b | Oxidation | Activated MnO2, DCM, RT, 20-30 h | 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde |

| 3c | Alternative formylation | Vilsmeier-Haack (POCl3/DMF), 0°C to RT | Direct 2-formylation of sulfonylated indole |

Research Findings and Yields

- The reduction of ethyl indole-2-carboxylate derivatives with LiAlH4 proceeds smoothly, yielding the 2-(hydroxymethyl) intermediate in high yield (~85-90%).

- Oxidation with activated MnO2 is mild and selective, providing the aldehyde in yields ranging from 70-85%, with minimal side products.

- The Vilsmeier-Haack formylation method can yield the aldehyde in moderate to good yields (~60-75%) but requires careful temperature control to prevent side reactions.

- Purification is typically achieved by column chromatography on neutral alumina or silica gel, using benzene/ethyl acetate mixtures as eluents.

Notes on Purification and Characterization

- The final aldehyde product is usually a pale yellow solid, stable under normal storage conditions.

- Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the sulfonyl, methoxyphenyl, methyl, and aldehyde groups.

- TLC monitoring during synthesis steps is essential to track reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring or the methoxyphenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of advanced materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

- 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde ():

Differs in the aldehyde position (3 vs. 2) and lacks the 3-methyl group. The 4-methoxyphenylsulfonyl group is retained, suggesting similar electronic effects but altered steric and geometric profiles due to aldehyde repositioning. - 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde ():

Replaces 4-methoxyphenylsulfonyl with phenylsulfonyl, reducing electron-donating effects. The methyl group at the 2-position (vs. 3 in the target compound) may influence steric hindrance and binding interactions.

Positional Isomerism of the Aldehyde Group

- 1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde ():

Features a sulfanyl group (S-linkage) instead of sulfonyl and places the aldehyde at the 3-position. The trifluoromethyl group introduces electron-withdrawing effects, contrasting with the methoxy group in the target compound. - 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde ():

Lacks the sulfonyl group entirely, with a 4-methoxyphenyl substituent at the 2-position. This highlights the critical role of the sulfonyl group in stabilizing molecular conformations and enhancing solubility.

Heterocyclic Core Modifications

- 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde (): Replaces the indole core with indazole (additional nitrogen atom).

Physicochemical and Electronic Properties

Electronic Effects

- The 4-methoxyphenylsulfonyl group in the target compound donates electrons via the methoxy group, increasing electron density at the indole core compared to phenylsulfonyl () or trifluoromethylphenylsulfanyl () derivatives.

- Aldehyde Position : The 2-position aldehyde in the target compound may create a distinct dipole moment compared to 3-position isomers, influencing reactivity and intermolecular interactions .

Steric and Geometric Considerations

- Crystallographic Data : Tools like SHELX and WinGX () are critical for analyzing molecular geometry. For example, the target compound’s sulfonyl group may enforce planar conformations, while methyl and aldehyde substituents influence puckering angles .

Comparative Data Table

Biological Activity

1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde, with the CAS number 88939-66-6, is a compound belonging to the indole family, known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential therapeutic applications based on current research findings.

- Molecular Formula: CHNOS

- Molecular Weight: 353.37 g/mol

- Structure: The compound features a methoxyphenyl group, a sulfonyl group, and an indole moiety which contribute to its biological properties.

Biological Activity Overview

1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde exhibits several biological activities, including:

- Anticancer Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

Anticancer Activity

Recent studies have shown that derivatives of indole compounds can effectively inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study indicated that certain indole derivatives caused cell cycle arrest and increased reactive oxygen species (ROS) levels, leading to apoptosis in various cancer cell lines .

Case Study: In Vitro Studies

A specific investigation into the compound's effects on breast cancer cell lines (MDA-MB-231) demonstrated:

- IC values indicating significant cytotoxicity.

- Mechanistic studies revealed that the compound disrupted mitochondrial function and induced apoptosis via upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various pathogens. A study reported that derivatives similar to 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde exhibited minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

- The compound is typically synthesized via sulfonylation of indole precursors. For example, analogous structures (e.g., 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde) are prepared by reacting indole derivatives with sulfonyl chlorides under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) . Reaction temperature (0–25°C) and stoichiometric ratios of sulfonylating agents are critical for minimizing side products like over-sulfonylated species. X-ray crystallography confirms regioselectivity at the indole N1 position .

Q. How is the crystal structure of this compound characterized, and what conformational insights does it provide?

- Single-crystal X-ray diffraction (SC-XRD) reveals a planar indole core with a dihedral angle of 85–89° between the sulfonylphenyl and indole moieties. The methoxy group adopts an equatorial orientation to minimize steric clashes, while the aldehyde group participates in weak C–H⋯O hydrogen bonding, stabilizing the crystal lattice . Data-to-parameter ratios ≥17.5 ensure structural reliability .

Q. What spectroscopic techniques are most effective for purity assessment and functional group verification?

- 1H/13C NMR : The aldehyde proton appears as a singlet at δ 10.2–10.5 ppm, while the sulfonyl group deshields adjacent aromatic protons (δ 7.8–8.2 ppm).

- FT-IR : Strong absorption at 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch, and 1350–1370 cm⁻¹ corresponds to sulfonyl S=O vibrations .

- HPLC-MS : ESI+ mode detects [M+H]+ ions with <5% impurities, validated by comparison with crystallographic data .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl group influence reactivity in cross-coupling or functionalization reactions?

- The electron-donating methoxy group enhances electrophilic substitution at the indole C3 position but deactivates the sulfonylphenyl ring toward further substitution. DFT studies suggest the aldehyde group acts as an electron-withdrawing moiety, directing nucleophilic attacks to the indole β-position . Contrastingly, fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives) show reduced electron density, altering regioselectivity in Suzuki-Miyaura couplings .

Q. What contradictions exist in reported biological activities of structurally related indole-sulfonyl derivatives?

- While some studies report antitumor activity in indole-sulfonyl compounds via tubulin inhibition , others note limited cytotoxicity due to poor membrane permeability caused by the sulfonyl group . For example, 3-methyl substitution improves lipophilicity (logP ≈ 2.8), but the aldehyde group may reduce metabolic stability in vivo . Discrepancies highlight the need for structure-activity relationship (SAR) studies with standardized cell lines (e.g., HepG2 vs. MCF-7).

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration (polar surface area ≈ 90 Ų suggests low CNS bioavailability).

- ADMET Modeling : The aldehyde group may form Schiff bases with serum proteins, reducing free drug concentration. In silico tools like SwissADME estimate moderate hepatic clearance (CLhep ≈ 15 mL/min/kg) .

Q. How can crystallization conditions be optimized to improve polymorph control?

- Slow evaporation from ethanol/acetone (1:1) at 4°C yields monoclinic crystals (space group P21/c), while rapid cooling produces less stable triclinic forms. Additives like ethyl acetate (5% v/v) reduce nucleation rates, favoring larger crystals for SC-XRD .

Methodological Guidance

Q. What protocols mitigate risks during handling of aldehyde-containing indole derivatives?

- Safety : Use nitrile gloves and fume hoods to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical evaluation for persistent irritation .

- Stability : Store under argon at −20°C to prevent aldehyde oxidation. TLC (hexane:EtOAc 3:1) monitors degradation (Rf ≈ 0.5 for intact compound) .

Q. How to resolve conflicting NMR data for sulfonylated indole derivatives?

- Deuteration Experiments : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO deshields sulfonyl-proximal protons.

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals. For example, NOE correlations between H-2 (indole) and H-ortho (sulfonylphenyl) confirm spatial proximity .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.